3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid
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Overview
Description
Paldimycin B is a semi-synthetic antibiotic from Streptomyces paulus.
Scientific Research Applications
Synthesis and Chemical Properties
Reductive Oxa Ring Opening for Synthesis of Carbapentopyranoses : The reductive oxa ring opening method has been applied to synthesize C-alpha-D-galactopyranosides of carbapentopyranoses, which are structurally related to the compound . This method involves photoinduced electron transfer and has shown potential in creating complex chemical structures (Cossy et al., 1995).
Synthesis of L-Iduronic Acid-Type 1-N-Iminosugars : Another study focused on synthesizing L-Iduronic acid-type 1-N-iminosugars, which share structural similarities with the compound . These compounds have been synthesized from siastatin B, showing potential in chemical synthesis techniques (Nishimura et al., 1997).
Potential Applications
Antimetastatic Activity : Some derivatives of this compound have shown promise in inhibiting the invasion of cells through reconstituted basement membranes, indicating potential antimetastatic activity. This suggests a possible avenue for research in cancer treatment and metastasis prevention (Nishimura et al., 1997).
Influenza Neuraminidase Inhibitors : Certain structural analogs have been synthesized as inhibitors of influenza neuraminidase, showing significant inhibitory activity. This indicates the compound's potential as a starting point for developing new antiviral drugs (Wang et al., 2005).
properties
CAS RN |
101411-71-6 |
---|---|
Product Name |
3-[(2R,3R,4S,5R,6R)-5-[3-(2-acetamido-2-carboxyethyl)sulfanyl-2-[(2-acetamido-2-carboxyethyl)sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[1-(2-methylpropanoyloxy)ethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
Molecular Formula |
C43H62N4O23S3 |
Molecular Weight |
1099.15 |
IUPAC Name |
(S)-5-((2R,3R,4S,5R,6R)-5-(((2S,3S)-3-(((R)-2-acetamido-2-carboxyethyl)thio)-2-(((((R)-2-acetamido-2-carboxyethyl)thio)carbonothioyl)amino)butanoyl)oxy)-6-(acetoxymethyl)-3-hydroxy-4-(((2S,4S,5S,6S)-5-hydroxy-5-((S)-1-(isobutyryloxy)ethyl)-4-methoxy-6-methyltetrahydro-2H-pyran-2-yl)oxy)tetrahydro-2H-pyran-2-yl)-2-amino-5-hydroxy-3,6-dioxocyclohex-1-ene-1-carboxylic acid |
InChI |
InChI=1S/C43H62N4O23S3/c1-15(2)39(60)67-18(5)43(63)17(4)66-27(10-26(43)64-9)69-33-31(52)35(42(62)11-24(51)29(44)28(34(42)53)38(58)59)68-25(12-65-21(8)50)32(33)70-40(61)30(16(3)72-13-22(36(54)55)45-19(6)48)47-41(71)73-14-23(37(56)57)46-20(7)49/h15-18,22-23,25-27,30-33,35,52,62-63H,10-14,44H2,1-9H3,(H,45,48)(H,46,49)(H,47,71)(H,54,55)(H,56,57)(H,58,59)/t16-,17-,18-,22-,23-,25+,26-,27+,30+,31+,32+,33-,35+,42+,43-/m0/s1 |
InChI Key |
VBFMBQWGGZGDKY-HDTFGZEGSA-N |
SMILES |
O[C@H]1[C@H]([C@]2(O)C(C(C(O)=O)=C(C(C2)=O)N)=O)O[C@H](COC(C)=O)[C@@H](OC([C@H](NC(SC[C@@H](C(O)=O)NC(C)=O)=S)[C@H](C)SC[C@@H](C(O)=O)NC(C)=O)=O)[C@H]1O[C@@H]3C[C@H](OC)[C@](O)([C@H](C)O3)[C@H](C)OC(C(C)C)=O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
Paldimycin B; Antibiotic 273 A1-beta; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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